molecular formula C9H11NO B8693412 4-ethylbenzaldehyde oxime

4-ethylbenzaldehyde oxime

Cat. No.: B8693412
M. Wt: 149.19 g/mol
InChI Key: DCBIVYBFOCPTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethylbenzaldehyde oxime is an organic compound with the molecular formula C9H11NO It is a derivative of benzaldoxime, where the benzene ring is substituted with an ethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-ethylbenzaldehyde oxime can be synthesized through the reaction of 4-ethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place in a solvent such as methanol at room temperature. The general reaction scheme is as follows:

4-Ethylbenzaldehyde+Hydroxylamine HydrochlorideThis compound+HCl\text{4-Ethylbenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 4-Ethylbenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve the same synthetic route as described above, scaled up to industrial quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as efficient separation and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-ethylbenzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted oximes or other derivatives.

Scientific Research Applications

4-ethylbenzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethylbenzaldehyde oxime involves its ability to form stable complexes with metal ions. This property makes it useful in various catalytic processes and as a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the metal ion it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Benzaldoxime: The parent compound without the ethyl substitution.

    4-Methylbenzaldoxime: Similar structure with a methyl group instead of an ethyl group.

    4-Chlorobenzaldoxime: Similar structure with a chlorine atom instead of an ethyl group.

Uniqueness

4-ethylbenzaldehyde oxime is unique due to the presence of the ethyl group, which can influence its reactivity and the types of complexes it forms with metal ions

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

N-[(4-ethylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO/c1-2-8-3-5-9(6-4-8)7-10-11/h3-7,11H,2H2,1H3

InChI Key

DCBIVYBFOCPTQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=NO

Origin of Product

United States

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